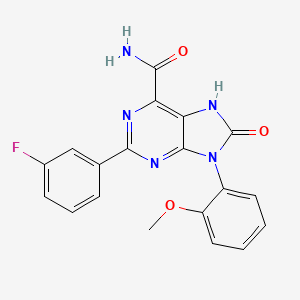![molecular formula C24H14FN3O4 B2992962 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1207012-63-2](/img/structure/B2992962.png)
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and material sciences This compound features multiple functional groups, including an isoquinoline core, a fluorophenyl group, a benzodioxolyl moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the preparation of the individual fragments which are then coupled under specific conditions. One common route includes the following steps:
Preparation of 3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole: : This intermediate can be synthesized from the corresponding benzo[d][1,3]dioxole derivative and hydrazine through a cyclization reaction forming the oxadiazole ring.
Preparation of 2-(3-Fluorophenyl)isoquinolin-1(2H)-one: : This component is synthesized via the Pictet-Spengler reaction or through a cyclodehydration of the appropriate amide precursor.
Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the isoquinoline derivative using a coupling agent such as DCC (Dicyclohexylcarbodiimide) under reflux conditions.
Industrial Production Methods: Industrial production might scale these reactions up using continuous flow reactors for improved yield and efficiency. Optimized parameters such as temperature, pressure, and reaction time are crucial for minimizing by-products and achieving high-purity outputs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation and Reduction: : Given the presence of multiple aromatic systems, it can participate in redox reactions where specific functional groups are targeted.
Substitution Reactions: : Halogen exchange or nucleophilic aromatic substitution can occur at the fluorophenyl group.
Coupling Reactions: : The compound’s functional groups can engage in coupling reactions, particularly at the oxadiazole and isoquinoline moieties.
Oxidizing Agents: : Such as KMnO₄ for selective oxidation.
Reducing Agents: : Like LiAlH₄ for the reduction of nitro to amine groups.
Bases and Catalysts: : NaOH, K₂CO₃, Pd catalysts for substitution and coupling reactions.
Major Products: The major products depend on the specific reaction, but typically include modified derivatives with altered functional groups while maintaining the core structure.
Scientific Research Applications
Chemistry and Material Sciences: In chemistry, 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is explored for its potential as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine: This compound shows promise in medicinal chemistry as a potential candidate for drug development, particularly in targeting certain enzymes or receptors due to its complex structure which can enhance binding specificity and efficacy.
Industrial Applications: Its structural complexity also lends itself to applications in organic electronics and photovoltaics, where materials with diverse functional groups are sought after for their electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action depends on the context of its application. In medicinal research, the compound may act by interacting with specific enzymes or receptors, altering their activity. The oxadiazole and isoquinoline groups are particularly noteworthy for their potential bioactivity, which can disrupt or modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds:
3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dihydroxyphenyl)isoquinoline: : Another complex isoquinoline derivative with distinct substituents.
4-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorophenyl)isoquinolin-1(2H)-one: : Similar backbone with varied substituents.
2-(3-fluorophenyl)-4-(benzo[d][1,3]dioxol-5-yl)-3-phenyl-1,2,4-oxadiazole: : A close relative with differences in the functional group arrangement.
Uniqueness: The uniqueness of 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one lies in its precise combination of functional groups, which confer a balance of stability, reactivity, and potential bioactivity that is not easily found in other similar compounds.
This detailed exploration captures the essential aspects of this fascinating compound, shedding light on its synthesis, reactions, applications, and comparative uniqueness.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14FN3O4/c25-15-4-3-5-16(11-15)28-12-19(17-6-1-2-7-18(17)24(28)29)23-26-22(27-32-23)14-8-9-20-21(10-14)31-13-30-20/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUNTRCPZVCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2992879.png)
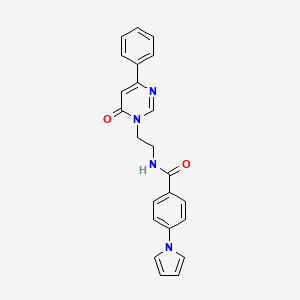
![2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-5-methylpyrazol-3-ol](/img/structure/B2992883.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B2992884.png)
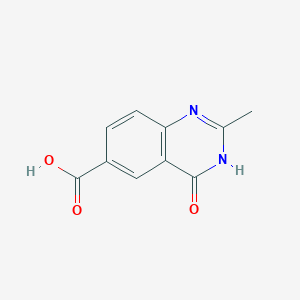
![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)
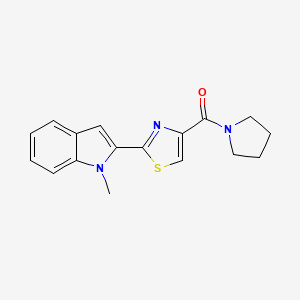
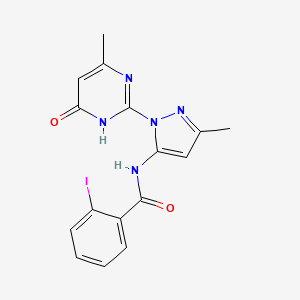
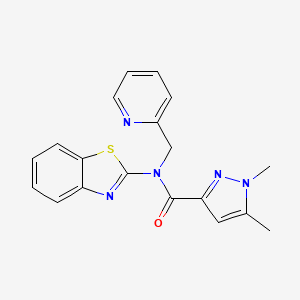
![4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2992893.png)
![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2992894.png)

